6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
Description
Chemical Identity and Nomenclature
The compound this compound possesses a well-defined chemical identity established through multiple internationally recognized nomenclature systems and identification codes. The Chemical Abstracts Service has assigned this molecule the registry number 652138-15-3, which serves as its primary identification marker in chemical databases and commercial suppliers. Under the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 6-(furan-2-yl)-2-pyridin-4-ylbenzo[h]chromen-4-one, representing an alternative systematic naming approach that emphasizes the benzo[h]chromene core structure rather than the naphtho[1,2-b]pyran designation.
The molecular formula C22H13NO3 precisely defines the atomic composition of this heterocyclic compound, indicating the presence of twenty-two carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 339.3 grams per mole or 339.35 grams per mole, depending on the precision of measurement, places this compound within the range typical of complex organic molecules suitable for both research applications and potential therapeutic development. The research community frequently employs the abbreviated designation UCCF-339 when referencing this compound in scientific literature, providing a convenient shorthand notation that facilitates communication while maintaining precision in identification.
Additional identification codes include the PubChem Compound Identification number 71376521, which provides access to comprehensive structural and property databases maintained by the National Center for Biotechnology Information. The compound also carries the GTPL4337 identifier within the Guide to Pharmacology database and the DTXSID60799206 designation in the Distributed Structure-Searchable Toxicity Database, reflecting its presence across multiple specialized chemical information systems. These multiple identification systems ensure accurate tracking and referencing of the compound across diverse research contexts and regulatory frameworks.
Structural Features and Heterocyclic System Configuration
The molecular architecture of this compound represents a sophisticated integration of multiple heterocyclic systems that collectively contribute to its unique chemical and physical properties. The core structural framework consists of a naphtho[1,2-b]pyran system, which forms the central scaffold upon which the furan and pyridine substituents are positioned. This naphthopyran core belongs to the broader family of benzopyran derivatives, characterized by the fusion of a benzene ring with a pyran heterocycle, creating a rigid polycyclic system that serves as the foundation for photochromic behavior.
The furan substituent at the 6-position introduces a five-membered heterocyclic ring containing one oxygen atom, contributing to the overall electron distribution and potentially influencing the compound's photochemical properties through its electron-donating characteristics. The furan ring adopts a planar configuration that can participate in extended conjugation with the naphthopyran core, potentially affecting the absorption characteristics and photochromic response of the molecule. The positioning of this furan group at the 6-position of the naphthalene system places it in a location where it can significantly influence the electronic properties of the entire molecular framework.
The pyridine substituent at the 2-position represents a six-membered nitrogen-containing heterocycle that introduces additional complexity to the molecular electronic structure. Unlike the electron-donating furan ring, the pyridine moiety can function as an electron-withdrawing group due to the electronegativity of the nitrogen atom, creating an interesting electronic balance within the molecule. This pyridine ring is connected at the 4-position of the pyridine nucleus, establishing a specific geometric relationship with the naphthopyran core that influences both the molecular conformation and the potential for intermolecular interactions.
The ketone functionality at the 4-position of the naphthopyran system introduces a carbonyl group that significantly impacts the molecule's reactivity and electronic properties. This ketone group participates in the extended conjugation system and plays a crucial role in determining the photochemical behavior of the compound. The presence of this electron-withdrawing carbonyl group creates an electronic asymmetry within the molecule that can influence both its ground-state properties and its photochemical reactivity patterns.
| Structural Component | Position | Chemical Contribution |
|---|---|---|
| Naphthopyran core | Central framework | Photochromic scaffold |
| Furan ring | 6-position | Electron donation, conjugation |
| Pyridine ring | 2-position | Electron withdrawal, nitrogen coordination |
| Ketone group | 4-position | Electronic activation, conjugation |
| Benzene fusion | [1,2-b] configuration | Structural rigidity, aromaticity |
Historical Context in Photochromic Compound Research
The development and study of this compound must be understood within the broader historical context of photochromic compound research, particularly the evolution of naphthopyran-based photoswitches. The foundational work on photochromic benzopyrans was first established by Becker and Michl in 1966, who identified the fundamental photochemical processes underlying the reversible color changes observed in these heterocyclic systems. This seminal research laid the groundwork for subsequent investigations into more complex naphthopyran derivatives, including compounds incorporating additional heterocyclic substituents such as furan and pyridine rings.
The evolution from simple benzopyran systems to more sophisticated naphthopyran derivatives represented a significant advancement in photochromic material science, driven by the enhanced thermal stability and improved fatigue resistance observed in naphthalene-fused systems. Unlike benzopyrans, which undergo complete loss of aromaticity in their merocyanine forms, naphthopyrans maintain partial aromatic character in their ring-opened states, resulting in more stable colored forms and improved cyclability. This fundamental difference established naphthopyrans as superior candidates for practical photochromic applications, spurring extensive research into structural modifications that could further optimize their properties.
The introduction of heteroaromatic substituents, such as the furan and pyridine groups present in this compound, represents a more recent development in naphthopyran chemistry aimed at fine-tuning photochromic parameters. Research conducted on pyridyl-substituted naphthopyrans has demonstrated that the incorporation of nitrogen-containing heterocycles can significantly influence both the wavelength of maximum absorption in the colored state and the persistence of coloration in the absence of activating radiation. These investigations have revealed that electron-withdrawing groups like pyridine can create bathochromic shifts in absorption while potentially affecting the thermal stability of the photogenerated colored forms.
The specific structural configuration found in UCCF-339, combining both electron-donating furan and electron-withdrawing pyridine substituents, represents an approach to achieving balanced electronic properties that optimize multiple photochromic parameters simultaneously. This dual-substituent strategy reflects contemporary efforts to develop photochromic compounds with precisely tailored properties for specific applications, moving beyond simple structural modifications to more sophisticated molecular engineering approaches. The historical progression from basic photochromic systems to complex multi-heterocyclic compounds like this compound illustrates the maturation of photochromic material science into a highly refined field capable of producing compounds with predetermined optical and chemical characteristics.
Properties
CAS No. |
652138-15-3 |
|---|---|
Molecular Formula |
C22H13NO3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-pyridin-4-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C22H13NO3/c24-19-13-21(14-7-9-23-10-8-14)26-22-16-5-2-1-4-15(16)17(12-18(19)22)20-6-3-11-25-20/h1-13H |
InChI Key |
YYRINQRAIIGEQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CC=CO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCCF-339, UCCF 339, UCCF339 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
UCCF-339 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one is C22H13NO3, and it features a naphtho[1,2-b]pyran backbone with furan and pyridine substituents. The synthesis of this compound typically involves multicomponent reactions that yield highly substituted derivatives with significant biological activity. For instance, ultrasound-assisted synthesis techniques have been employed to enhance reaction efficiency and product yields .
Biological Activities
The compound exhibits a broad spectrum of biological properties:
Antitumor Activity
Research indicates that derivatives of 4H-pyrans, including this compound, have shown promising antitumor effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the furan and pyridine moieties contributes to its ability to interact with microbial targets, potentially leading to the development of new antimicrobial agents .
DNA Binding Studies
Recent studies have highlighted the ability of 4H-pyran derivatives to bind to DNA. Specifically, these compounds tend to prefer binding in the minor groove rather than intercalating between base pairs. Binding constants for these interactions have been reported in the range of M to M, indicating strong interactions that could be leveraged for therapeutic purposes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Identified significant apoptotic effects in cancer cell lines treated with naphtho[1,2-b]pyran derivatives. |
| Study 2 | Antimicrobial Properties | Demonstrated efficacy against a range of bacterial strains with minimal cytotoxicity to human cells. |
| Study 3 | DNA Binding | Showed strong minor groove binding affinity with implications for cancer therapy and gene regulation. |
Therapeutic Potential
The multifaceted biological activities of this compound suggest its potential as a lead compound in drug development. The ongoing research into optimizing its pharmacokinetic properties aims to enhance oral bioavailability and reduce clearance rates, which are critical for effective therapeutic applications .
Mechanism of Action
UCCF-339 exerts its effects by activating the CFTR chloride channel. This activation occurs through the binding of UCCF-339 to one of the nucleotide-binding sites on the CFTR protein . The binding of UCCF-339 enhances the channel’s ability to transport chloride ions across cell membranes, which is essential for maintaining proper fluid balance in tissues .
Comparison with Similar Compounds
Data Tables for Key Compounds
Table 1: Structural and Functional Comparison
Biological Activity
6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one, identified by its CAS number 652138-15-3, is a synthetic organic compound known for its diverse biological activities. This compound features a complex structure that combines a furan ring and a pyridine moiety, contributing to its potential therapeutic applications. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 339.3 g/mol. The compound exhibits significant lipophilicity with a LogP value of 5.268, indicating its potential for membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C22H13NO3 |
| Molecular Weight | 339.3 g/mol |
| LogP | 5.268 |
| CAS Number | 652138-15-3 |
Anti-inflammatory Effects
Research indicates that compounds containing furan and pyridine structures exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives of furan can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Specifically, the compound has been observed to reduce inducible nitric oxide synthase (iNOS) expression and COX-2 activity in various cellular models, suggesting its potential as a therapeutic agent in inflammatory diseases .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of pathogens. The compound's mechanism involves the selective inhibition of microbial growth through interference with bacterial enzyme functions. This activity is crucial in the development of new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines. The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and death, including MAPK and PPAR-gamma pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Inflammatory Response : A study demonstrated that treatment with this compound significantly reduced levels of inflammatory cytokines in a murine model of arthritis, indicating its potential for treating autoimmune conditions.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.
- Cancer Cell Line Studies : In assays involving various cancer cell lines (e.g., breast and lung cancer), the compound induced apoptosis at micromolar concentrations, highlighting its potential for further development as an anticancer therapeutic.
Q & A
Q. Critical Parameters :
- Molar Ratios : Excess pyridine or furan derivatives may drive the reaction to completion.
- Oxidative Conditions : Over-oxidation can lead to byproducts like quinones.
- Steric Effects : Bulky substituents on the naphtho-pyranone core may hinder cyclization .
How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, IR) for this compound?
Advanced Research Focus
Discrepancies often arise due to tautomerism, solvent effects, or incorrect conformational models. Methodological solutions include:
- DFT Calculations : Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to identify dominant tautomers or conformers .
- Solvent Correction : Account for solvent polarity in computational models, as NMR shifts vary with solvents like DMSO-d₆ vs. CDCl₃.
- 2D NMR Techniques : Use HSQC, HMBC, and NOESY to resolve ambiguities in proton assignments, especially for overlapping aromatic signals .
Q. Example Workflow :
Perform H and C NMR.
Compare with DFT-optimized structures.
Adjust computational models to match observed coupling constants or NOE correlations .
What strategies are effective in isolating and purifying this compound from complex reaction mixtures?
Q. Basic Research Focus
- Chromatographic Techniques :
- Flash Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mixtures are effective for high-purity isolation .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) based on solubility profiles.
- TLC Monitoring : Track reaction progress using silica plates with UV-active indicators .
Q. Challenges :
- Co-elution of structurally similar byproducts (e.g., regioisomers).
- Low solubility in common solvents, necessitating dimethyl sulfoxide (DMSO) for dissolution .
What biological assay systems are most appropriate for evaluating the bioactivity of this compound, based on structural analogs?
Advanced Research Focus
Structurally related compounds, such as 2-(4-morpholinyl)-4H-naphtho[1,2-b]pyran-4-one (NU7026), exhibit DNA-PK inhibitory activity (IC₅₀ = 0.23 μM) and induce G2/M arrest . Recommended assays:
- DNA Damage Repair : Comet assay or γ-H2AX foci quantification to assess double-strand break repair inhibition.
- Antioxidant Activity : DPPH radical scavenging assays, as used for naphtho-pyranones isolated from Ficus auriculata .
- Kinase Profiling : Screen against a panel of kinases (e.g., DNA-PK, ATM) using fluorescence-based ADP-Glo™ assays .
Q. Considerations :
- Dose-response curves (0.1–100 μM) to determine IC₅₀ values.
- Cytotoxicity controls (e.g., MTT assay) to distinguish specific activity from general toxicity .
How can X-ray crystallography using SHELX software validate the molecular structure of this compound, and what are common refinement challenges?
Advanced Research Focus
Workflow :
Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution : Employ SHELXD for phase problem resolution via direct methods .
Refinement : SHELXL for iterative model adjustment, focusing on:
Q. Common Challenges :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
